

Introduction: Unveiling a Core Building Block for Advanced Materials

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Compound of Interest

Compound Name: **Anthracene-2,6-diamine**

Cat. No.: **B1591123**

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Anthracene-2,6-diamine, a high-purity diamine monomer, stands as a critical molecular scaffold in the landscape of materials science and organic electronics.^[1] Its rigid, planar anthracene core, symmetrically functionalized with electron-donating amino groups, imparts a unique combination of electronic, optical, and structural properties. This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of **Anthracene-2,6-diamine**. We will delve into its fundamental chemical properties, optimized synthesis protocols, and key applications, moving beyond a simple recitation of facts to explain the causality behind its behavior and utility. As a Senior Application Scientist, my objective is to offer not just data, but field-proven insights into harnessing the potential of this versatile compound.

Chemical Structure and Intrinsic Properties

The defining characteristic of **Anthracene-2,6-diamine** is its molecular architecture. The fusion of an aromatic anthracene backbone with amino groups at the 2 and 6 positions creates a molecule with significant electronic implications.

Caption: Chemical structure of **Anthracene-2,6-diamine**.

This symmetric placement of amino groups establishes a donor-acceptor-donor (D-A-D) type electronic structure, which is fundamental to its photophysical behavior and its utility as a monomer.^[1] The electron-donating amine groups significantly influence the electronic density of the anthracene core, facilitating intramolecular charge-transfer (ICT) phenomena in its derivatives, a property crucial for applications in organic electronics and sensors.^[1]

Core Chemical and Physical Data

A precise understanding of a compound's physical properties is paramount for its successful application in experimental work. The following table summarizes the key identifiers and properties of **Anthracene-2,6-diamine**.

Property	Value	Source(s)
CAS Number	46710-42-3	[2][3][4]
Molecular Formula	C ₁₄ H ₁₂ N ₂	[2][3][5]
Molecular Weight	208.26 g/mol	[1][2][3]
Appearance	Light yellow to orange powder/crystal	[6]
Purity	Typically ≥97% or ≥98%	[2][3][6]
Topological Polar Surface Area (TPSA)	52.04 Å ²	[2]
logP	3.1574	[2]
Storage Conditions	Room temperature, protect from light, keep in dark place, inert atmosphere	[2][3][7]

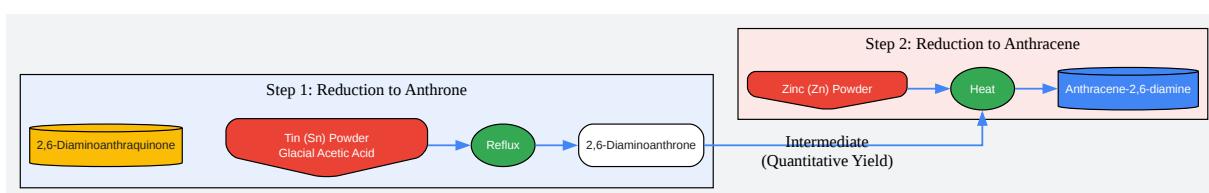
Spectroscopic Profile

The photophysical behavior of **Anthracene-2,6-diamine** is governed by the anthracene core's electronic structure, which is heavily modulated by the diamino substitution.[1] While the parent compound has its own spectral signature, its derivatives are where its properties are truly exploited. For instance, derivatives designed with strong donor-acceptor characteristics exhibit absorption maxima that are significantly red-shifted, indicative of a strong ICT character.[1] Upon excitation, these compounds typically display fluorescence, often with well-resolved vibronic features characteristic of the rigid anthracene scaffold.[1][8] The difference between the absorption and emission maxima, or Stokes shift, can be substantial in certain derivatives, suggesting significant geometric relaxation in the excited state, a desirable trait for fluorescent probes and materials.[1]

Optimized Synthesis and Purification

The synthesis of **Anthracene-2,6-diamine** is not trivial and requires a carefully considered strategy to achieve high purity and yield. The most common and economically viable starting material is 2,6-diaminoanthraquinone. The primary chemical challenge is the reduction of the central quinone ring to a fully aromatic system without over-reducing it to 9,10-dihydroanthracene, a common and difficult-to-separate byproduct.[9]

Direct reduction of 2,6-diaminoanthraquinone using reagents like zinc powder often leads to a mixture of the desired product and the over-reduced species.[9] A more reliable and field-proven method involves a two-step reduction, which provides greater control and higher purity of the final product.



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Caption: Optimized two-step synthesis workflow.

Experimental Protocol: Two-Step Reduction

This protocol is based on an optimized method that yields the target compound in good yield (55-65%) from the intermediate anthrone.[9]

Step 1: Reduction of 2,6-Diaminoanthraquinone to 2,6-Diaminoanthrone

- Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-diaminoanthraquinone in glacial acetic acid.

- Reagent Addition: Add an excess of tin (Sn) powder to the suspension. The use of tin is critical as it selectively reduces the quinone to the anthrone in near-quantitative yield.[9]
- Reaction: Heat the mixture to reflux and maintain for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Work-up: Cool the reaction mixture and pour it into a large volume of water to precipitate the product. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a sodium bicarbonate solution to neutralize any remaining acid. Dry the resulting solid. The product, 2,6-diaminoanthrone, is typically used in the next step without further purification.

Step 2: Reduction of 2,6-Diaminoanthrone to **Anthracene-2,6-diamine**

- Setup: Place the crude 2,6-diaminoanthrone from Step 1 into a suitable reaction vessel.
- Reagent Addition: Add an excess of zinc (Zn) powder.
- Reaction: Heat the mixture (conditions may vary, often under an inert atmosphere) to effect the final reduction to the fully aromatic anthracene system.
- Purification: The final product, **Anthracene-2,6-diamine**, will require purification. Column chromatography on silica gel is often the method of choice to separate the product from inorganic residues and any minor organic impurities.

Key Applications in Research and Drug Development

The true value of **Anthracene-2,6-diamine** lies in its role as a versatile building block. Its rigid structure and reactive amine functionalities make it a prime candidate for constructing complex macromolecular architectures.

Advanced Polymer and Materials Science

- High-Performance Polymers: It serves as a key diamine monomer in the synthesis of polyimides.[6][9] The resulting polymers exhibit excellent thermal stability and have been successfully used as the active layer in non-volatile resistive memory devices, demonstrating write-once-read-many-times (WORM) behavior.[1]

- Porous Organic Frameworks: The compound is a linker for creating Covalent Organic Frameworks (COFs) and Conjugated Organic Polymers (COPs).[\[1\]](#)[\[6\]](#) These materials possess high surface areas and tunable electronic properties, making them effective as metal-free photocatalysts for environmental remediation (e.g., reducing Cr(VI) in water) or as advanced coating materials for solid-phase extraction of trace analytes.[\[1\]](#)

Relevance to Drug Development and Medicinal Chemistry

While **Anthracene-2,6-diamine** itself is primarily a materials science precursor, its structural class—amino-substituted polycyclic aromatic hydrocarbons—is of significant interest in medicinal chemistry. Its direct precursor, 2,6-diaminoanthraquinone, and other derivatives have been investigated for a range of biological activities.[\[10\]](#)[\[11\]](#)

- DNA Intercalation: The planar structure of the anthracene core is a classic motif for DNA intercalating agents. This ability to insert between DNA base pairs can disrupt replication and transcription, a mechanism central to many anticancer therapies.[\[12\]](#)
- Anticancer and Antiprotozoal Exploration: Various amino- and diaminoanthraquinone derivatives have been explored for their potential as anticancer and antiamebic agents.[\[10\]](#)[\[11\]](#)[\[12\]](#) The amino groups provide critical hydrogen bonding points and can be readily modified to tune solubility, cell permeability, and target binding affinity.

For drug development professionals, **Anthracene-2,6-diamine** represents a starting point—a rigid scaffold that can be further functionalized to create novel therapeutic candidates whose mechanism is rooted in the well-established bioactivity of the broader aminoanthracene class.

Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. **Anthracene-2,6-diamine** is a chemical that must be handled with appropriate precautions.

- Hazard Identification: The compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)
 - Signal Word: Warning[\[3\]](#)

- GHS Pictogram: GHS07 (Exclamation mark)[3]
- Recommended Handling Procedures:
 - Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][13]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6]
 - Avoid direct contact with skin and eyes. In case of contact, wash skin with plenty of soap and water, and flush eyes cautiously with water for several minutes.[6][7]
 - Wash hands thoroughly after handling.[7]
- Storage: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[3][7] This prevents degradation from light, moisture, and oxidation.

Conclusion

Anthracene-2,6-diamine is more than just a chemical entry in a catalog; it is a foundational component for innovation. Its well-defined structure, characterized by a rigid aromatic core and symmetric amino functionalities, provides a predictable and versatile platform for constructing advanced materials. From high-performance polymers in next-generation electronics to porous frameworks for environmental solutions, its impact is significant. For researchers in medicinal chemistry, it offers a robust scaffold with historical ties to biologically active compounds, presenting a compelling starting point for the design of new therapeutic agents. By understanding its properties, synthesis, and handling requirements, scientists can effectively and safely unlock the immense potential of this key molecular building block.

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